molecular formula C7H7F2NO B15316945 2-(Aminomethyl)-4,6-difluorophenol

2-(Aminomethyl)-4,6-difluorophenol

Cat. No.: B15316945
M. Wt: 159.13 g/mol
InChI Key: AFHZHTNEFNRBJQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4,6-difluorophenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with two fluorine atoms at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4,6-difluorophenol typically involves the introduction of the aminomethyl group to a difluorophenol precursor. One common method is the Mannich reaction, where a phenol is reacted with formaldehyde and a primary or secondary amine under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the aminomethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4,6-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the aminomethyl group or the phenolic ring.

    Substitution: The fluorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-(Aminomethyl)-4,6-difluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4,6-difluorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, affecting their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the fluorine substitutions, resulting in different chemical properties and reactivity.

    4,6-Difluorophenol: Does not have the aminomethyl group, limiting its applications in certain reactions.

    2-(Aminomethyl)-4-fluorophenol: Contains only one fluorine atom, which affects its stability and reactivity compared to the difluorinated compound.

Uniqueness

2-(Aminomethyl)-4,6-difluorophenol is unique due to the presence of both the aminomethyl group and the two fluorine atoms, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2-(aminomethyl)-4,6-difluorophenol

InChI

InChI=1S/C7H7F2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H,3,10H2

InChI Key

AFHZHTNEFNRBJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)O)F)F

Origin of Product

United States

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